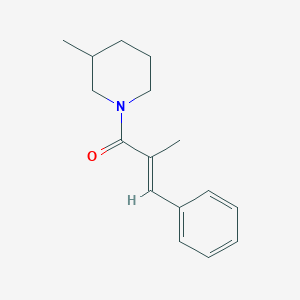
Piperidine,3-methyl-1-(2-methyl-1-oxo-3-phenyl-2-propenyl)-(9ci)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperidine,3-methyl-1-(2-methyl-1-oxo-3-phenyl-2-propenyl)-(9ci) is a complex organic compound that belongs to the class of piperidines Piperidines are a group of heterocyclic amines characterized by a six-membered ring containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine,3-methyl-1-(2-methyl-1-oxo-3-phenyl-2-propenyl)-(9ci) typically involves multi-step organic reactions. One common approach might include:
Formation of the Piperidine Ring: Starting with a suitable precursor, such as a 1,5-diketone, the piperidine ring can be formed through a cyclization reaction.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using reagents like methyl iodide.
Addition of the Propenyl Group: The propenyl group can be added through a condensation reaction with an appropriate aldehyde or ketone, followed by reduction.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, would be essential to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Piperidine,3-methyl-1-(2-methyl-1-oxo-3-phenyl-2-propenyl)-(9ci) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis.
Medicine: Possible use in the development of pharmaceuticals, particularly those targeting the central nervous system.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Piperidine,3-methyl-1-(2-methyl-1-oxo-3-phenyl-2-propenyl)-(9ci) would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or neurotransmission.
Comparación Con Compuestos Similares
Similar Compounds
Piperidine: The parent compound, a simple heterocyclic amine.
3-Methylpiperidine: A derivative with a methyl group at the 3-position.
1-(2-Methyl-1-oxo-3-phenyl-2-propenyl)piperidine: A closely related compound with similar functional groups.
Uniqueness
Piperidine,3-methyl-1-(2-methyl-1-oxo-3-phenyl-2-propenyl)-(9ci) is unique due to the specific arrangement of its functional groups, which confer distinct chemical properties and potential applications. Its combination of a piperidine ring, methyl group, and phenyl-substituted propenyl group sets it apart from other similar compounds.
Propiedades
Fórmula molecular |
C16H21NO |
|---|---|
Peso molecular |
243.34 g/mol |
Nombre IUPAC |
(E)-2-methyl-1-(3-methylpiperidin-1-yl)-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C16H21NO/c1-13-7-6-10-17(12-13)16(18)14(2)11-15-8-4-3-5-9-15/h3-5,8-9,11,13H,6-7,10,12H2,1-2H3/b14-11+ |
Clave InChI |
ZXXFDMQZELJAEV-SDNWHVSQSA-N |
SMILES isomérico |
CC1CCCN(C1)C(=O)/C(=C/C2=CC=CC=C2)/C |
SMILES canónico |
CC1CCCN(C1)C(=O)C(=CC2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-[[2-[4-chloro-2-(2-chlorobenzoyl)-N-methylanilino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]azanium;chloride](/img/structure/B13759040.png)
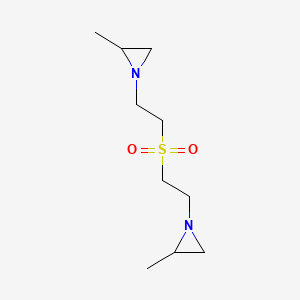


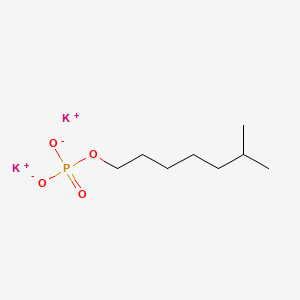
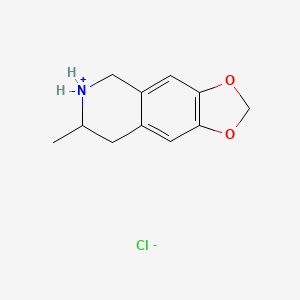

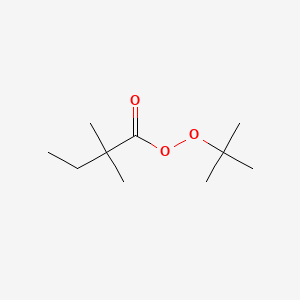



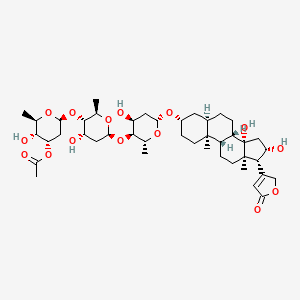
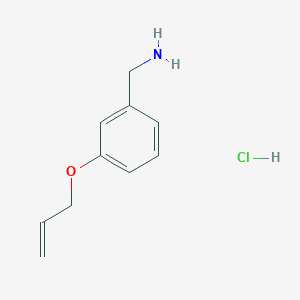
![2-[2,3-Dichloro-4-(3-oxo-3-thiophen-2-ylprop-1-enyl)phenoxy]acetic acid](/img/structure/B13759115.png)
